![molecular formula C17H18N2O3S B2599088 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde CAS No. 1394713-46-2](/img/structure/B2599088.png)

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

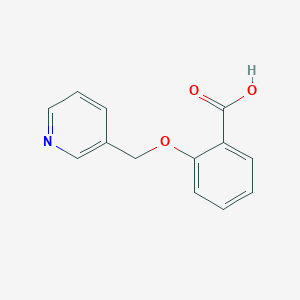

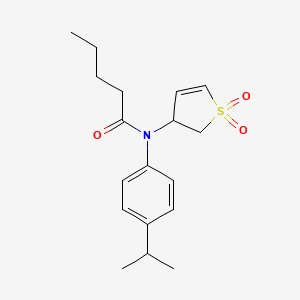

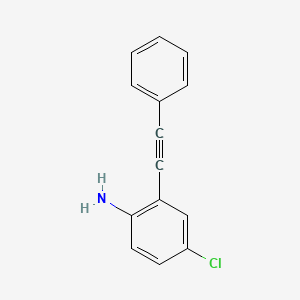

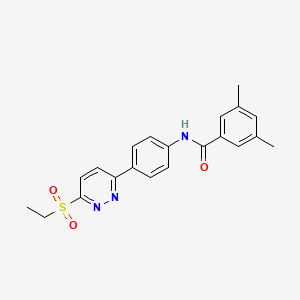

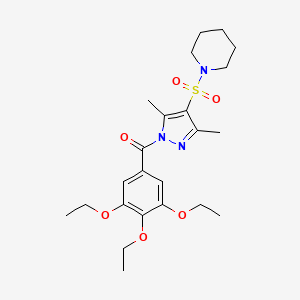

“4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” is a complex organic compound. It contains a methoxyphenyl group attached to a piperazine ring, which is further linked to a thiophene ring via a carbonyl group . The methoxyphenyl group is a phenyl ring with a methoxy (–OCH3) substituent. Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate have been reported . These structures were found to form complex sheets through multiple hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-(2-Methoxyphenyl)piperazine has a refractive index of 1.575, a boiling point of 130-133 °C/0.1 mmHg, a melting point of 35-40 °C, and a density of 1.095 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

Alzheimer’s disease (AD) is a complex neurodegenerative disorder characterized by progressive memory loss and cognitive impairment. The cholinergic hypothesis associated with AD has led to the development of compounds aimed at increasing central cholinergic neurotransmission. D2 has been investigated as an acetylcholinesterase inhibitor (AChEI). In silico studies revealed its potential efficacy, and in vivo experiments demonstrated its protective effects against aluminium-induced neurotoxicity. It improved short-term memory, reduced anxiety levels, and attenuated neurotoxic effects .

Functionalization Reactions

D2: can be used in functionalization reactions. For instance:

- Bis(mercaptoimidazolyl)borates : Reacting with the activated ester, it forms functionalized bis(mercaptoimidazolyl)borates .

Analytical Chemistry

A temperature-programmed packed capillary LC method with large-volume injection on-column focusing has been developed for screening and determining D2 derivatives. This application is particularly relevant for airborne toluene-2,4-diisocyanate, toluene-2,6-diisocyanate, hexamethylenediisocyanate, and methylenebisphenyl-4,4-diisocyanate .

Spectroscopic Characterization

In a study, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate (a related compound) was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR. While this specific compound differs slightly, it highlights the broader applications of piperazine derivatives in spectroscopy .

Mecanismo De Acción

Target of Action

The compound “4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” contains a piperazine moiety, which is a common feature in many pharmaceuticals and psychoactive compounds. Piperazine derivatives have been found to interact with a variety of targets, including serotonin receptors .

Biochemical Pathways

If it does indeed interact with serotonin receptors, it could potentially influence a variety of physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function .

Pharmacokinetics

Many piperazine derivatives are known to be metabolized in the liver and excreted in the urine .

Result of Action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Activation or inhibition of serotonin receptors can lead to a wide range of effects, depending on the specific receptor subtype and its location in the body .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, their potential applications in various fields, such as medicine and materials science, could also be investigated .

Propiedades

IUPAC Name |

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-16-5-3-2-4-15(16)18-6-8-19(9-7-18)17(21)13-10-14(11-20)23-12-13/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLUQGVNVHBODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2599010.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)